Cas no 1516739-25-5 (4-(3-chlorothiophen-2-yl)butanoic acid)

4-(3-Chlorothiophen-2-yl)butanoic acid is a versatile intermediate in organic synthesis, particularly valued for its thiophene backbone and functional carboxyl group. The chlorinated thiophene moiety enhances reactivity, making it useful in cross-coupling reactions and heterocyclic chemistry. Its butanoic acid chain provides flexibility for further derivatization, enabling applications in pharmaceuticals, agrochemicals, and material science. The compound's structural features allow for precise modifications, facilitating the development of targeted molecules. High purity and stability under standard conditions ensure reliable performance in synthetic workflows. Its compatibility with a range of reagents and conditions underscores its utility as a building block for complex organic frameworks.
4-(3-chlorothiophen-2-yl)butanoic acid structure
1516739-25-5 structure
商品名:4-(3-chlorothiophen-2-yl)butanoic acid
CAS番号:1516739-25-5
MF:C8H9ClO2S
メガワット:204.673860311508
CID:6051598
PubChem ID:80529327

4-(3-chlorothiophen-2-yl)butanoic acid 化学的及び物理的性質

名前と識別子

    • 4-(3-chlorothiophen-2-yl)butanoic acid
    • EN300-1965709
    • AKOS019093983
    • 1516739-25-5
    • インチ: 1S/C8H9ClO2S/c9-6-4-5-12-7(6)2-1-3-8(10)11/h4-5H,1-3H2,(H,10,11)
    • InChIKey: HPQXODXQCDCIOW-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CSC=1CCCC(=O)O

計算された属性

  • せいみつぶんしりょう: 204.0011784g/mol
  • どういたいしつりょう: 204.0011784g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 4
  • 複雑さ: 163
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 65.5Ų

4-(3-chlorothiophen-2-yl)butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1965709-10.0g
4-(3-chlorothiophen-2-yl)butanoic acid
1516739-25-5
10g
$5528.0 2023-06-03
Enamine
EN300-1965709-0.05g
4-(3-chlorothiophen-2-yl)butanoic acid
1516739-25-5
0.05g
$528.0 2023-09-17
Enamine
EN300-1965709-2.5g
4-(3-chlorothiophen-2-yl)butanoic acid
1516739-25-5
2.5g
$1230.0 2023-09-17
Enamine
EN300-1965709-10g
4-(3-chlorothiophen-2-yl)butanoic acid
1516739-25-5
10g
$2701.0 2023-09-17
Enamine
EN300-1965709-5g
4-(3-chlorothiophen-2-yl)butanoic acid
1516739-25-5
5g
$1821.0 2023-09-17
Enamine
EN300-1965709-0.1g
4-(3-chlorothiophen-2-yl)butanoic acid
1516739-25-5
0.1g
$553.0 2023-09-17
Enamine
EN300-1965709-5.0g
4-(3-chlorothiophen-2-yl)butanoic acid
1516739-25-5
5g
$3728.0 2023-06-03
Enamine
EN300-1965709-1.0g
4-(3-chlorothiophen-2-yl)butanoic acid
1516739-25-5
1g
$1286.0 2023-06-03
Enamine
EN300-1965709-1g
4-(3-chlorothiophen-2-yl)butanoic acid
1516739-25-5
1g
$628.0 2023-09-17
Enamine
EN300-1965709-0.25g
4-(3-chlorothiophen-2-yl)butanoic acid
1516739-25-5
0.25g
$579.0 2023-09-17

4-(3-chlorothiophen-2-yl)butanoic acid 関連文献

4-(3-chlorothiophen-2-yl)butanoic acidに関する追加情報

Comprehensive Overview of 4-(3-chlorothiophen-2-yl)butanoic acid (CAS No. 1516739-25-5): Properties, Applications, and Industry Relevance

4-(3-chlorothiophen-2-yl)butanoic acid (CAS No. 1516739-25-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This chlorothiophene derivative is characterized by its unique molecular structure, combining a thiophene ring with a chloro substituent and a butanoic acid side chain. Its structural features make it a valuable intermediate in the synthesis of more complex molecules, particularly in drug discovery and material science applications.

The compound's molecular formula (C8H9ClO2S) and molecular weight (204.67 g/mol) reflect its balanced hydrophobicity and reactivity, which are crucial for its diverse applications. Researchers particularly value its heterocyclic framework, as thiophene derivatives are known for their biological activity and electronic properties. The presence of both electron-withdrawing (chloro) and electron-donating (thiophene) groups creates interesting electronic effects that can be exploited in various synthetic pathways.

In the pharmaceutical sector, 4-(3-chlorothiophen-2-yl)butanoic acid serves as a key building block for small molecule therapeutics. Recent studies have explored its potential in developing anti-inflammatory agents and central nervous system (CNS) drugs, capitalizing on the thiophene moiety's ability to interact with biological targets. The compound's structural versatility allows for easy modification, making it attractive for medicinal chemistry applications where structure-activity relationship (SAR) studies are crucial.

The agrochemical industry has also shown interest in this compound, particularly in the development of next-generation pesticides and herbicides. The chlorothiophene core structure demonstrates promising activity against various plant pathogens, aligning with the growing demand for eco-friendly crop protection solutions. This application has become particularly relevant as the agricultural sector seeks alternatives to traditional chemicals with environmental concerns.

From a synthetic chemistry perspective, 1516739-25-5 offers several advantages. The carboxylic acid functionality provides an excellent handle for further derivatization through common reactions like amide coupling, esterification, or reduction. Meanwhile, the 3-chlorothiophene moiety can participate in various cross-coupling reactions, making it valuable for palladium-catalyzed transformations and other modern synthetic methodologies.

Recent advancements in green chemistry have prompted researchers to develop more sustainable routes to synthesize 4-(3-chlorothiophen-2-yl)butanoic acid. These efforts focus on reducing organic solvent use, improving atom economy, and employing catalytic processes rather than stoichiometric reagents. Such developments address the pharmaceutical industry's growing emphasis on process intensification and environmentally benign manufacturing.

The compound's physicochemical properties have been extensively studied to support its various applications. It typically appears as a white to off-white crystalline powder with moderate solubility in common organic solvents. These characteristics are important for formulation scientists working on drug delivery systems or agrochemical formulations. Understanding these properties is crucial for optimizing the compound's performance in final products.

Quality control of 4-(3-chlorothiophen-2-yl)butanoic acid relies on advanced analytical techniques. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are commonly employed to ensure chemical purity and structural integrity. These analytical methods are particularly important given the compound's use in sensitive applications like pharmaceutical synthesis.

Market trends indicate growing demand for specialized intermediates like 1516739-25-5, driven by increased R&D investment in targeted therapies and precision agriculture. The compound's versatility positions it well within the broader fine chemicals market, which is projected to expand significantly in coming years. Manufacturers are responding by scaling up production while maintaining strict quality standards to meet regulatory requirements across different industries.

Regulatory considerations for 4-(3-chlorothiophen-2-yl)butanoic acid vary by application and region. While not classified as hazardous under standard regulations, proper handling procedures are recommended due to its chemical reactivity. Material Safety Data Sheets (MSDS) provide detailed guidance on storage conditions, personal protective equipment, and first aid measures, ensuring safe use in laboratory and industrial settings.

Future research directions for this compound likely include exploration of its electronic properties for materials science applications, particularly in organic electronics and conductive polymers. The thiophene moiety's conjugation characteristics make it interesting for developing novel semiconducting materials, potentially expanding the compound's utility beyond its current applications.

In conclusion, 4-(3-chlorothiophen-2-yl)butanoic acid (CAS No. 1516739-25-5) represents a versatile and valuable chemical intermediate with wide-ranging applications. Its unique structural features, combined with growing industry needs for specialized building blocks, ensure its continued relevance in pharmaceutical, agrochemical, and materials research. As synthetic methodologies advance and application areas expand, this compound is poised to play an increasingly important role in the development of innovative solutions across multiple scientific disciplines.

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